Lanosterol, 24,25-dihydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanosterol, 24,25-dihydro- can be synthesized from lanosterol through the reduction of the Δ24 double bond. This reduction is catalyzed by the enzyme DHCR24 (sterol-Δ24-reductase) . The reaction conditions typically involve the presence of NADPH as a cofactor and occur under physiological conditions.
Industrial Production Methods: Industrial production of lanosterol, 24,25-dihydro- is not well-documented, as it is primarily studied in the context of biological systems and cholesterol biosynthesis. the enzymatic reduction of lanosterol using DHCR24 could be adapted for industrial-scale production if required.
Chemical Reactions Analysis
Types of Reactions: Lanosterol, 24,25-dihydro- undergoes several types of chemical reactions, including:
Reduction: The initial reduction of lanosterol to form lanosterol, 24,25-dihydro- is a key reaction
Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes that modify the sterol ring structure.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen are commonly involved in the oxidation reactions.
Reduction: DHCR24 enzyme and NADPH are essential for the reduction of lanosterol
Major Products Formed: The major products formed from the reactions of lanosterol, 24,25-dihydro- include various intermediates in the cholesterol biosynthesis pathway, such as desmosterol and cholesterol .
Scientific Research Applications
Lanosterol, 24,25-dihydro- has several scientific research applications, including:
Mechanism of Action
Lanosterol, 24,25-dihydro- exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted from lanosterol by the enzyme DHCR24, which reduces the Δ24 double bond . This conversion is a critical step in the Kandutsch-Russell pathway, leading to the production of cholesterol and other sterols . The molecular targets involved include the enzymes and intermediates of the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Lanosterol, 24,25-dihydro- is similar to other sterol intermediates in the cholesterol biosynthesis pathway, such as:
Lanosterol: The precursor to lanosterol, 24,25-dihydro-, which contains a Δ24 double bond
Desmosterol: An intermediate in the Bloch pathway of cholesterol synthesis, which contains a Δ24 double bond
7-Dehydrocholesterol: A precursor to cholesterol in the Kandutsch-Russell pathway
The uniqueness of lanosterol, 24,25-dihydro- lies in its specific role in the Kandutsch-Russell pathway and its conversion from lanosterol by DHCR24 .
Properties
Molecular Formula |
C30H52O |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
MBZYKEVPFYHDOH-XCEBNUDKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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